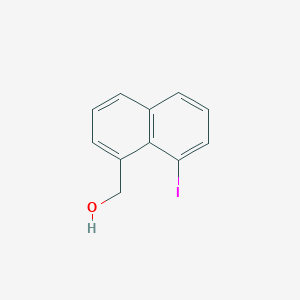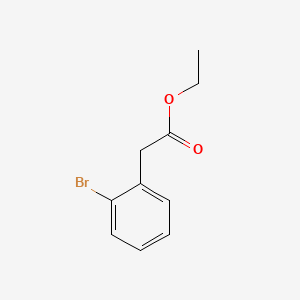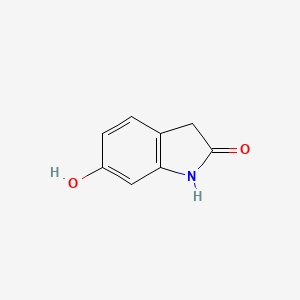
6-Hydroxyindolin-2-one
Vue d'ensemble
Description
6-Hydroxyindolin-2-one is a natural product found in Campylospermum flavum with data available.
Applications De Recherche Scientifique
Recherche sur les biomarqueurs
“6-Hydroxyindolin-2-one” et ses métabolites sont étudiés comme biomarqueurs potentiels pour diverses maladies. Cette recherche est cruciale car elle aide à comprendre les mécanismes des maladies et pourrait conduire à un diagnostic précoce ou à de nouveaux traitements .
Synthèse de dérivés
Il y a eu des développements dans la synthèse d'une grande variété de 3-hydroxyindolin-2-ones dans des conditions sans métal. Ces dérivés ont des applications potentielles dans la création de nouveaux matériaux ou médicaments .
Safety and Hazards
6-Hydroxyindolin-2-one is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
It is known that this compound is a metabolite of indole , which is produced by many bacterial species and has significant roles in bacterial physiology, pathogenesis, animal behavior, and human diseases .
Mode of Action
It is known to be a metabolite of indole , and its formation involves the action of the short-chain dehydrogenase IifB, which converts indole-2,3-dihydrodiol to 3-hydroxyindolin-2-one
Biochemical Pathways
The biochemical pathways involving 6-Hydroxyindolin-2-one are related to the metabolism of indole . Indole can be produced from tryptophan by tryptophanase in many bacterial species . The short-chain dehydrogenase IifB then converts indole-2,3-dihydrodiol to 3-hydroxyindolin-2-one
Pharmacokinetics
It is known that indole and its metabolites, including this compound, can be absorbed and metabolized within 6 hours when orally administered
Result of Action
It is known that indole and its metabolites, including this compound, can cross the blood-brain barrier in a dose-dependent manner . This suggests that this compound may have effects on the brain, potentially influencing behavior or neurological function.
Analyse Biochimique
Biochemical Properties
6-Hydroxyindolin-2-one plays a significant role in biochemical reactions, particularly in the metabolism of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. One notable enzyme is 3-hydroxyindolin-2-one monooxygenase, which catalyzes the oxidation of this compound to form other bioactive compounds . This interaction highlights the compound’s role in oxidative biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can cross the blood-brain barrier and impact brain function by modulating the expression of cytochrome P450 enzymes such as CYP1A2 and CYP2A5 . This modulation can lead to changes in cellular metabolism and gene expression, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes like 3-hydroxyindolin-2-one monooxygenase, facilitating oxidative reactions . Additionally, it can act as an inhibitor or activator of certain enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to cross the blood-brain barrier further underscores its potential impact on central nervous system functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have mild effects on cellular function, while higher doses can lead to significant changes, including potential toxicity . For example, high doses of this compound can cause adverse effects such as reduced blood pressure and sedation, while extremely high doses may result in severe outcomes like coma or death .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 3-hydroxyindolin-2-one monooxygenase, which converts it into other bioactive compounds . These metabolic pathways are crucial for the compound’s biological activity and its role in cellular processes. The interaction with cytochrome P450 enzymes also highlights its involvement in oxidative metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, indicating its ability to be transported into the central nervous system . This transport is essential for its biological activity and its effects on brain function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments. The compound’s ability to cross the blood-brain barrier and localize in the brain further underscores its potential impact on central nervous system functions .
Propriétés
IUPAC Name |
6-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-2-1-5-3-8(11)9-7(5)4-6/h1-2,4,10H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJZYAPVVOLQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382729 | |
| Record name | 6-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6855-48-7 | |
| Record name | 6-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
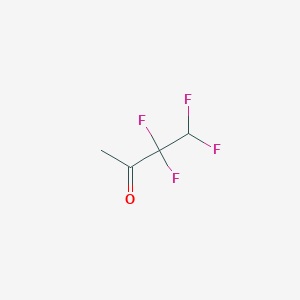

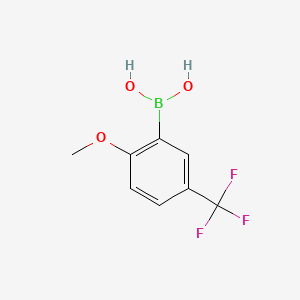
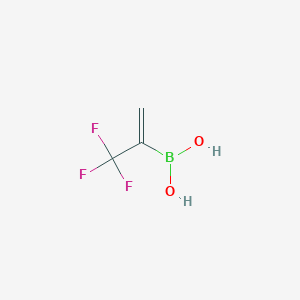
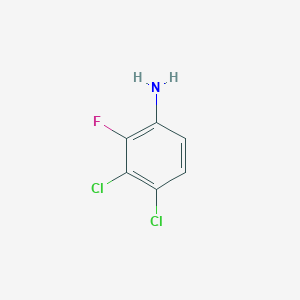
![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)
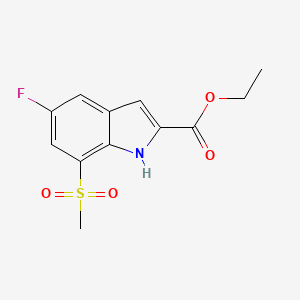
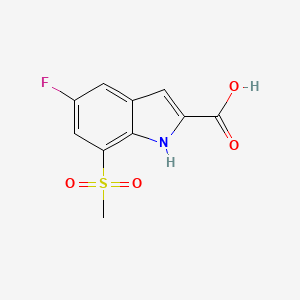
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)

